molecular formula C16H25NO3S B2355044 N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide CAS No. 1211337-00-6

N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide

Cat. No.: B2355044
CAS No.: 1211337-00-6
M. Wt: 311.44
InChI Key: FXZMUZWZFVRXHY-UHFFFAOYSA-N
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Description

N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide is a chemical compound with a unique structure that has garnered attention in various scientific fields.

Scientific Research Applications

N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

    Biology: The compound is studied for its potential as a biochemical probe, helping researchers understand biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide involves several steps. Typically, the synthetic route includes the reaction of 4-phenyltetrahydro-2H-pyran with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions often require a solvent like dichloromethane and are carried out at low temperatures to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new sulfonamide derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like triethylamine. The major products formed from these reactions vary depending on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide can be compared with other similar compounds, such as:

    N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propane-1-sulfonamide: This compound has a similar structure but with a shorter alkyl chain, which may affect its chemical properties and applications.

    N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide:

The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties that are valuable for various applications.

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-2-3-13-21(18,19)17-14-16(9-11-20-12-10-16)15-7-5-4-6-8-15/h4-8,17H,2-3,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZMUZWZFVRXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC1(CCOCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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